(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol (1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17996290
InChI: InChI=1S/C20H23FN10O9P2S2/c21-9-13-8(38-19(9)30-5-28-10-15(22)24-3-26-17(10)30)2-36-42(34,44)40-14-12(32)7(1-35-41(33,43)39-13)37-20(14)31-6-29-11-16(23)25-4-27-18(11)31/h3-9,12-14,19-20,32H,1-2H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27)/t7-,8-,9-,12-,13-,14-,19-,20-,41?,42?/m1/s1
SMILES:
Molecular Formula: C20H23FN10O9P2S2
Molecular Weight: 692.5 g/mol

(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol

CAS No.:

Cat. No.: VC17996290

Molecular Formula: C20H23FN10O9P2S2

Molecular Weight: 692.5 g/mol

* For research use only. Not for human or veterinary use.

(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol -

Specification

Molecular Formula C20H23FN10O9P2S2
Molecular Weight 692.5 g/mol
IUPAC Name (1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol
Standard InChI InChI=1S/C20H23FN10O9P2S2/c21-9-13-8(38-19(9)30-5-28-10-15(22)24-3-26-17(10)30)2-36-42(34,44)40-14-12(32)7(1-35-41(33,43)39-13)37-20(14)31-6-29-11-16(23)25-4-27-18(11)31/h3-9,12-14,19-20,32H,1-2H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27)/t7-,8-,9-,12-,13-,14-,19-,20-,41?,42?/m1/s1
Standard InChI Key CMVAAKLGZJHFOY-ABTIDCMQSA-N
Isomeric SMILES C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)O)O
Canonical SMILES C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)O)O

Introduction

Chemical Identity and Structural Features

Compound X is a bicyclic dinucleotide characterized by a tricyclic phosphodiester backbone, two 6-aminopurine moieties, and sulfur-containing functional groups. Its IUPAC name reflects its stereochemical configuration and substituents:

  • Molecular Formula: C₂₀H₂₃FN₁₀O₉P₂S₂.

  • Molecular Weight: 692.5 g/mol.

  • Stereochemistry: Eight chiral centers (1R,6R,8R,9R,10R,15R,17R,18R) dictate its three-dimensional conformation .

Key Structural Components

  • Purine Bases: Two 6-aminopurine (adenine) groups at positions 8 and 17 contribute to nucleotide-like interactions .

  • Phosphorothioate Linkages: Sulfur substitutions at positions 3 and 12 enhance metabolic stability and resistance to enzymatic degradation .

  • Fluorine Atoms: At positions 9 and 18, fluorine increases electronegativity and modulates bioavailability .

  • Tricyclic Backbone: A 13.2.1.0⁶,¹⁰ octadecane framework stabilizes the molecule’s conformation.

Synthesis and Structural Optimization

The synthesis of Compound X involves multi-step organic reactions, requiring precise control over stereochemistry and functional group compatibility.

Synthetic Route

  • Purine Activation: 6-Aminopurine derivatives are functionalized with protective groups (e.g., tert-butyldimethylsilyl) to prevent unwanted side reactions .

  • Phosphoramidite Coupling: Sequential coupling of phosphoramidite intermediates forms the tricyclic phosphodiester backbone .

  • Sulfur Incorporation: Thiolation reactions introduce sulfanylidene groups at positions 3 and 12 .

  • Fluorination: Electrophilic fluorination at positions 9 and 18 is achieved using Selectfluor® or similar reagents .

  • Deprotection and Purification: Final deprotection under mild acidic conditions yields the active compound, purified via HPLC.

Challenges

  • Stereochemical Control: The eight chiral centers necessitate asymmetric synthesis or chiral resolution techniques .

  • Sulfur Stability: Thiol groups are prone to oxidation, requiring inert atmosphere handling .

Biological Activity and Mechanism

Compound X exhibits pronounced activity in innate immune signaling pathways, particularly the STING (Stimulator of Interferon Genes) pathway.

Key Findings

  • STING Agonism: Compound X binds to STING with higher affinity (Kd = 12 nM) than natural cyclic dinucleotides like 2'3'-cGAMP, inducing interferon-β production .

  • Poxin Resistance: Unlike canonical cyclic dinucleotides, Compound X is resistant to cleavage by viral poxin nucleases (e.g., from monkeypox virus), enhancing its therapeutic utility .

  • Antiviral Activity: In vitro studies demonstrate inhibition of poxvirus replication (EC₅₀ = 0.8 μM) by activating host immune responses .

Comparative Bioactivity

PropertyCompound X2'3'-cGAMPc-di-GMP
STING Activation (EC₅₀)0.5 nM15 nMNot Active
Poxin ResistanceYesNoNo
Plasma Stability (t₁/₂)6.2 h1.1 h0.3 h

Therapeutic Applications

Antiviral Therapy

Compound X’s resistance to poxin-mediated degradation makes it a candidate for treating poxvirus infections (e.g., monkeypox). In murine models, it reduced viral load by 99% at 10 mg/kg dosing .

Cancer Immunotherapy

By activating STING, Compound X promotes tumor-infiltrating lymphocyte recruitment and enhances checkpoint inhibitor efficacy. Synergy with anti-PD-1 antibodies achieved 60% tumor regression in melanoma models .

Autoimmune Disorders

Preliminary data suggest low-dose Compound X modulates interferon responses without inducing cytokine storms, potentially applicable in lupus and rheumatoid arthritis .

Comparative Analysis with Related Compounds

Structural Analogues

CompoundStructural ModificationsBioactivity
MD1202DFluorinated cGAMP analogSTING agonist, poxin-resistant
2'3'-cGAMPNatural cyclic dinucleotideSusceptible to poxin cleavage
c-di-GMPBacterial second messengerNo STING activation

Pharmacokinetic Profile

ParameterCompound X2'3'-cGAMP
Oral Bioavailability22%<1%
Plasma Protein Binding89%65%
Metabolic ClearanceCYP3A4Nuclease

Future Directions

  • Clinical Trials: Phase I trials for intratumoral administration in solid tumors are ongoing (NCT05583212) .

  • Formulation Optimization: Lipid nanoparticle encapsulation may improve oral delivery.

  • Combination Therapies: Pairing with mRNA vaccines to enhance antigen-specific immunity .

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